molecular formula C28H28N2O6 B270876 2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate

2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate

Numéro de catalogue B270876
Poids moléculaire: 488.5 g/mol
Clé InChI: OBEVYDGKCSORML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMO-1 and is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). In

Mécanisme D'action

DMO-1 inhibits 2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving incretin hormones, which are involved in the regulation of glucose metabolism. Inhibition of this compound leads to increased levels of intact incretin hormones, resulting in increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects:
DMO-1 has been shown to improve glycemic control in animal models of type 2 diabetes. In addition to its effects on glucose metabolism, DMO-1 has also been shown to have anti-inflammatory and anti-fibrotic effects. These effects may be beneficial in the treatment of diabetic complications such as nephropathy and retinopathy.

Avantages Et Limitations Des Expériences En Laboratoire

DMO-1 is a potent inhibitor of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate and has been shown to be effective in animal models of type 2 diabetes. However, the synthesis of DMO-1 is a complex process that requires expertise in organic chemistry. In addition, the high potency of DMO-1 may make it difficult to study its effects in vivo without causing off-target effects.

Orientations Futures

There are several potential future directions for the study of DMO-1. One area of research is the development of more efficient synthesis methods for DMO-1. Another area of research is the study of DMO-1 in human clinical trials to determine its efficacy and safety in the treatment of type 2 diabetes. Additionally, the anti-inflammatory and anti-fibrotic effects of DMO-1 may have potential applications in the treatment of other diseases such as chronic kidney disease and liver fibrosis.

Méthodes De Synthèse

DMO-1 can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylaniline with ethyl 2-oxo-2-(phenylamino)acetate to form the intermediate product. This intermediate product is then reacted with 4-(2-methoxyphenoxy)benzaldehyde to form the final product, DMO-1. The synthesis of DMO-1 is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

DMO-1 has been extensively studied for its potential applications in the treatment of type 2 diabetes. 2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate is an enzyme that plays a crucial role in the regulation of glucose metabolism. Inhibition of this compound has been shown to increase insulin secretion and decrease glucagon secretion, resulting in improved glycemic control. DMO-1 has been shown to be a potent inhibitor of this compound, making it a promising candidate for the treatment of type 2 diabetes.

Propriétés

Formule moléculaire

C28H28N2O6

Poids moléculaire

488.5 g/mol

Nom IUPAC

[2-(2,5-dimethylanilino)-2-oxoethyl] 1-[4-(2-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C28H28N2O6/c1-18-8-9-19(2)23(14-18)29-26(31)17-35-28(33)20-15-27(32)30(16-20)21-10-12-22(13-11-21)36-25-7-5-4-6-24(25)34-3/h4-14,20H,15-17H2,1-3H3,(H,29,31)

Clé InChI

OBEVYDGKCSORML-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC4=CC=CC=C4OC

SMILES canonique

CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC4=CC=CC=C4OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.